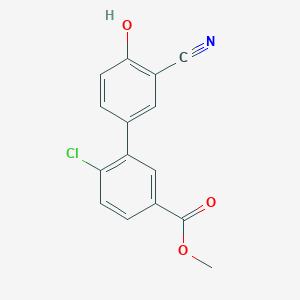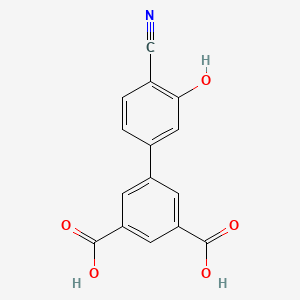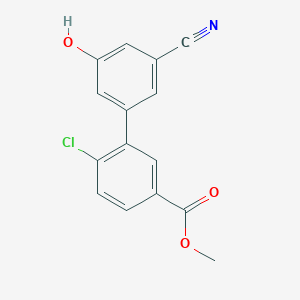
4-(2-Chloro-5-methoxycarbonylphenyl)-2-cyanophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chloro-5-methoxycarbonylphenyl)-2-cyanophenol, or 4-CMCP-2CN, is a synthetic organic compound belonging to the class of phenols. It is a colorless solid with a molecular weight of 234.6 g/mol and a melting point of 124-125°C. 4-CMCP-2CN has a wide range of scientific applications, including in laboratory experiments, drug development, and biochemistry.
Wissenschaftliche Forschungsanwendungen
4-CMCP-2CN has a wide range of scientific applications. It has been used in the synthesis of several drugs, including a novel anti-inflammatory and anti-cancer agent. It has also been used in the synthesis of a new class of antifungal agents, as well as in the synthesis of a new class of antibiotics. Additionally, 4-CMCP-2CN has been used in the synthesis of a novel anticonvulsant and in the synthesis of a novel antidiabetic agent.
Wirkmechanismus
4-CMCP-2CN is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are hormones involved in inflammation and pain. By inhibiting COX-2, 4-CMCP-2CN can reduce inflammation and pain.
Biochemical and Physiological Effects
4-CMCP-2CN has been found to have several biochemical and physiological effects. It has been found to reduce inflammation and pain, as well as to have anti-cancer and anti-fungal activity. It has also been found to have a protective effect against oxidative stress, which is associated with aging, and to have antioxidant activity. Additionally, 4-CMCP-2CN has been found to have a protective effect against the development of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-CMCP-2CN has several advantages and limitations for laboratory experiments. One of the main advantages is that it is a relatively inexpensive compound, making it an attractive choice for laboratory experiments. Additionally, it is a relatively stable compound, making it easy to store and handle. However, it is also a relatively potent compound, so it should be handled with care and appropriate safety measures should be taken.
Zukünftige Richtungen
There are several potential future directions for the use of 4-CMCP-2CN. It could be further investigated for its potential use in the development of new drugs, as well as for its potential use in the treatment of various diseases. Additionally, it could be further explored for its potential use in the treatment of oxidative stress and aging. It could also be further explored for its potential use in the development of new antibiotics and antifungals. Finally, it could be further explored for its potential use in the treatment of cardiovascular diseases.
Synthesemethoden
4-CMCP-2CN can be synthesized by a three-step reaction sequence. First, 2-chloro-5-methoxycarbonylphenol is reacted with ethyl chloroformate to form ethyl 2-chloro-5-methoxycarbonylphenyl carbonate. This intermediate is then reacted with cyanide ion in aqueous sodium hydroxide to form 4-CMCP-2CN. This method has been found to be more efficient than other methods, such as direct reaction of 2-chloro-5-methoxycarbonylphenol with sodium cyanide.
Eigenschaften
IUPAC Name |
methyl 4-chloro-3-(3-cyano-4-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c1-20-15(19)10-2-4-13(16)12(7-10)9-3-5-14(18)11(6-9)8-17/h2-7,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAVGZJBJIUYOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684979 |
Source


|
| Record name | Methyl 6-chloro-3'-cyano-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-5-methoxycarbonylphenyl)-2-cyanophenol | |
CAS RN |
1261999-72-7 |
Source


|
| Record name | Methyl 6-chloro-3'-cyano-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6377087.png)
![2-Cyano-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6377107.png)



![2-Cyano-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377127.png)

![3-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377129.png)
![2-Cyano-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377137.png)

![2-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377151.png)
![2-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377158.png)
![3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377164.png)